カンナビゲロール

概要

説明

Cannabigerovarin is a cannabinoid found in the Cannabis plant. It is the propyl homolog of cannabigerol, meaning it has a similar structure but with a three-carbon side chain instead of a five-carbon side chain . Unlike some other cannabinoids, cannabigerovarin does not exhibit psychoactive or psychotropic effects when consumed or inhaled . It is known for its potential therapeutic benefits, including painkilling and anti-inflammatory properties .

科学的研究の応用

Cannabigerovarin has a wide range of scientific research applications:

作用機序

カンナビゲロールバリンは、カンナビノイド受容体CB1とCB2を含むエンドカンナビノイド系と相互作用することで、その効果を発揮します 。 これらの受容体は、痛み調節、免疫応答、炎症など、さまざまな生理学的プロセスに関与しています 。 カンナビゲロールバリンの抗炎症作用と鎮痛作用は、これらの受容体との相互作用と関連するシグナル伝達経路の調節を介して媒介されると考えられています .

類似化合物:

カンナビゲロール: カンナビゲロールバリンに似ていますが、5炭素の側鎖を持っています.

カンナビクロメン: 抗炎症作用を持つ別のカンナビノイド.

カンナビジバリン: 構造が似ていますが、治療効果が異なるカンナビノイド.

独自性: カンナビゲロールバリンは、カンナビノイド受容体との相互作用とその全体的な薬理学的プロファイルに影響を与える特定の側鎖構造のためにユニークです 。 他のカンナビノイドとは異なり、精神活性作用を生成しないため、精神活性のリスクなしに治療用途に有望な候補となっています .

生化学分析

Biochemical Properties

Cannabigerovarin is synthesized from divarinolic acid through geranyltransferase . It interacts with various biomolecules, including enzymes and proteins, in the human body.

Cellular Effects

Cannabigerovarin has been found to have potential benefits in the human body, including painkilling and anti-inflammatory properties. It may be beneficial in treating conditions like fibromyalgia and arthritis, and it may also help in the treatment and improvement of dry-skin syndrome . It has also been suggested that Cannabigerovarin may reduce the growth of cancer cells in patients who have leukemia .

Molecular Mechanism

It is known that cannabinoids like Cannabigerovarin interact with the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Cannabigerovarin is involved in various metabolic pathways. It is synthesized from divarinolic acid through geranyltransferase

準備方法

合成経路と反応条件: カンナビゲロールバリンは、カンナビノイドの生合成における前駆体であるカンナビゲロールバリン酸の脱炭酸反応によって合成することができます 。このプロセスでは、カンナビゲロールバリン酸を加熱してカルボキシル基を除去することにより、カンナビゲロールバリンが生成されます。

工業生産方法: カンナビゲロールバリンの工業生産は、通常、Cannabis植物からのカンナビノイドの抽出とそれに続く精製プロセスによって行われます。 高速液体クロマトグラフィー(HPLC)は、しばしば他のカンナビノイドからカンナビゲロールバリンを分離および精製するために使用されます .

化学反応の分析

反応の種類: カンナビゲロールバリンは、酸化、還元、置換反応などのさまざまな化学反応を受けます。

一般的な試薬と条件:

酸化: カンナビゲロールバリンは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: カンナビゲロールバリンの還元は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: 置換反応は、ハロゲンまたは他の求核剤で適切な条件下で行うことができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により完全に飽和したカンナビノイドが生成される可能性があります .

4. 科学研究への応用

カンナビゲロールバリンは、幅広い科学研究への応用を持っています。

類似化合物との比較

Cannabigerol: Similar to cannabigerovarin but with a five-carbon side chain.

Cannabichromene: Another cannabinoid with anti-inflammatory properties.

Cannabidivarin: A cannabinoid with a similar structure but different therapeutic effects.

Uniqueness: Cannabigerovarin is unique due to its specific side chain structure, which influences its interaction with cannabinoid receptors and its overall pharmacological profile . Unlike some other cannabinoids, it does not produce psychoactive effects, making it a promising candidate for therapeutic applications without the risk of psychoactivity .

特性

IUPAC Name |

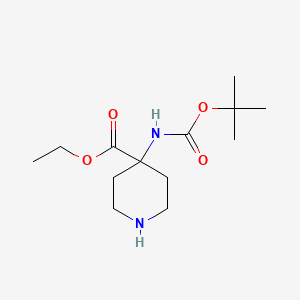

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDZLGVYOPGU-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345013 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55824-11-8 | |

| Record name | Cannabigerovarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIGEROVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Cannabigerovarin?

A: Cannabigerovarin is a propyl homologue of Cannabigerol (CBG) []. While its exact molecular formula and weight are not provided in the papers, structural determination based on spectral and chemical evidence confirms the presence of a propyl side chain, differentiating it from CBG [].

Q2: Does Cannabigerovarin demonstrate any anti-inflammatory properties?

A: Yes, studies on human sebocytes indicate that CBGV, alongside other phytocannabinoids like CBC, CBDV, and THCV, possesses significant anti-inflammatory properties []. This finding suggests that CBGV could potentially be developed into a safe and effective tool for managing cutaneous inflammations [].

Q3: How does Cannabigerovarin interact with the endocannabinoid system?

A: While the provided research doesn't elaborate on CBGV's specific interactions with the endocannabinoid system, a related study shows that certain cannabinoids can modulate the l-α-lysophosphatidylinositol/GPR55 signaling pathway []. This pathway is involved in pain transmission, and the study suggests that some cannabinoids, including cannabidivarin and cannabigerovarin, can inhibit l-α-lysophosphatidylinositol signaling []. This suggests potential therapeutic applications for CBGV in pain management.

Q4: Are there established analytical methods for quantifying Cannabigerovarin in complex mixtures?

A: Yes, advanced NMR techniques have been developed for the quantitation of various phytocannabinoids, including CBGV. While 1H qNMR might face challenges in differentiating CBGV from CBG due to identical 1H-spectra, 2D-COSY qNMR offers a solution by overcoming peak overlap issues []. This method allows for accurate quantification of CBG/CBGA in complex mixtures like cannabis extracts and hemp seed oils [].

Q5: What is the drug-like potential of Cannabigerovarin?

A: An in silico study assessed the drug-like properties of various phytocannabinoids, including CBGV []. The study revealed that CBGV, along with other tested compounds, adheres to Lipinski's rule of five, suggesting potential for oral absorption and further exploration as a potential orally active drug [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)

![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)

![N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide](/img/structure/B1508379.png)